molecular formula C11H9NO4S2 B1299936 4-(Thiophene-2-sulfonylamino)-benzoic acid CAS No. 82068-35-7

4-(Thiophene-2-sulfonylamino)-benzoic acid

Cat. No.: B1299936
CAS No.: 82068-35-7
M. Wt: 283.3 g/mol
InChI Key: VWLSKCBAWSAIAM-UHFFFAOYSA-N
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Description

4-(Thiophene-2-sulfonylamino)-benzoic acid is a compound that features a benzoic acid moiety linked to a thiophene ring via a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid typically involves the sulfonylation of thiophene followed by coupling with benzoic acid derivatives. One common method involves the reaction of thiophene-2-sulfonyl chloride with 4-aminobenzoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophene-2-sulfonylamino)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Thiophene-2-sulfonylamino)-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophene-2-sulfonylamino)-benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with target molecules, thereby influencing their biological activity .

Comparison with Similar Compounds

    Thiophene-2-sulfonamide: Shares the thiophene sulfonyl moiety but lacks the benzoic acid group.

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid or 4-nitrobenzoic acid have similar structural features but different functional groups.

Uniqueness: 4-(Thiophene-2-sulfonylamino)-benzoic acid is unique due to the combination of the thiophene ring and benzoic acid moiety linked by a sulfonylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(thiophen-2-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S2/c13-11(14)8-3-5-9(6-4-8)12-18(15,16)10-2-1-7-17-10/h1-7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLSKCBAWSAIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357967
Record name 4-(Thiophene-2-sulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82068-35-7
Record name 4-(Thiophene-2-sulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-(thiophene-2-sulfonylamino)-benzoic acid (TSABA) in the study and what does the research suggest about its potential for inhibiting biofilm formation?

A1: In this study, TSABA was not investigated as a standalone antibacterial agent. Instead, it was used to chemically modify chitosan, a biopolymer known for its antibacterial properties. This modification involved grafting TSABA onto plasma-treated chitosan (pchito) to potentially enhance its biofilm inhibitory effects []. The research focused on developing a modified chitosan material and did not directly investigate the individual antibacterial activity of TSABA.

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